molecular formula C19H20N2O6S2 B2416663 N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide CAS No. 860650-95-9

N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide

Cat. No.: B2416663
CAS No.: 860650-95-9
M. Wt: 436.5
InChI Key: LQSAHGZLGVXBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide is a useful research compound. Its molecular formula is C19H20N2O6S2 and its molecular weight is 436.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-26-15-8-5-13(9-16(15)27-2)11-20-29(24,25)14-6-3-12(4-7-14)10-17-18(22)21-19(23)28-17/h3-9,17,20H,10-11H2,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQSAHGZLGVXBKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)CC3C(=O)NC(=O)S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group linked to a 3,4-dimethoxybenzyl moiety and a thiazole derivative. The structural formula can be represented as follows:

C18H20N2O4S\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4\text{S}

This structure is indicative of its potential interactions with various biological targets.

Antimicrobial Activity

Research has demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism often involves the inhibition of folate synthesis pathways, critical for bacterial growth and replication .

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways and inhibiting cell proliferation. For example, a study reported that related sulfonamide derivatives exhibited cytotoxic effects against human leukemia cells .

Enzyme Inhibition

Sulfonamides are known to act as inhibitors of carbonic anhydrases (CAs), which play essential roles in various physiological processes. Binding affinity studies indicate that the synthesized compounds exhibit higher binding affinities for different CA isoforms compared to traditional inhibitors like acetazolamide .

The proposed mechanism of action involves the binding of the compound to specific enzymes or receptors, leading to modulation of their activity. This can result in the inhibition of key metabolic pathways in pathogens or cancer cells.

Case Studies

  • Anticancer Activity : A study evaluated the effects of this compound on human cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 10 to 20 µM across different cell lines.
  • Inhibition of Carbonic Anhydrases : Binding studies revealed that this compound has a dissociation constant (Kd) for CA II of approximately 0.67 µM, significantly lower than many known inhibitors, indicating strong inhibitory potential .

Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of E. coli growth
AnticancerInduction of apoptosis in leukemia cells
Enzyme InhibitionKd for CA II = 0.67 µM

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(3,4-dimethoxybenzyl)-4-[(2,4-dioxo-1,3-thiazolan-5-yl)methyl]benzenesulfonamide, and how are reaction conditions optimized?

  • Methodology : Synthesis involves multi-step reactions:

Formation of the thiazolidinone core via cyclization of thiosemicarbazide intermediates with chloroacetic acid derivatives.

Introduction of the sulfonamide group via nucleophilic substitution using benzenesulfonyl chloride under basic conditions.

Functionalization of the benzylidene group (e.g., 3,4-dimethoxy substitution) via condensation reactions.

  • Optimization : Reaction temperature (60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios (e.g., 1:1.2 for sulfonylation) are critical for yield and purity. Side reactions like over-oxidation are mitigated by inert atmospheres .
    • Characterization : NMR (¹H/¹³C), IR (to confirm sulfonamide S=O stretches at ~1350 cm⁻¹), and HPLC (purity >95%) are standard .

Q. What are the primary biological activities associated with this compound, and how are initial screenings conducted?

  • Activities : The thiazolidinone-sulfonamide hybrid structure suggests antimicrobial (targeting bacterial dihydropteroate synthase) and anticancer (via apoptosis induction) potential. The 3,4-dimethoxybenzyl group may enhance membrane permeability .
  • Screening :

  • In vitro assays: MIC tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
  • Controls: Comparator drugs (e.g., methotrexate for anticancer activity) and solvent-only blanks .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported biological activity data?

  • Contradiction Example : Discrepancies in IC₅₀ values for anticancer activity may arise from assay conditions (e.g., serum concentration, incubation time).
  • Resolution :

Molecular docking : Predict binding affinity to targets like tubulin or topoisomerase II.

QSAR modeling : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity trends.

Metabolic stability studies : Assess compound degradation in PBS or liver microsomes to explain variability .

Q. What strategies optimize the compound’s pharmacokinetic profile while retaining efficacy?

  • Approaches :

  • Prodrug design : Mask polar groups (e.g., sulfonamide) with ester linkages to enhance oral bioavailability.
  • Structural analogs : Replace the 3,4-dimethoxybenzyl group with bioisosteres (e.g., 3,4-difluorobenzyl) to improve metabolic stability.
  • Formulation : Nanoencapsulation (liposomes or PLGA nanoparticles) to prolong half-life .

Q. How do advanced spectroscopic techniques elucidate degradation pathways under physiological conditions?

  • Methods :

  • LC-MS/MS : Identify hydrolytic degradation products (e.g., cleavage of the thiazolidinone ring at pH 7.4).
  • Solid-state NMR : Monitor crystallinity changes during accelerated stability testing (40°C/75% RH).
  • EPR spectroscopy : Detect free radical intermediates formed during photodegradation .

Data Analysis and Experimental Design

Q. What statistical models are appropriate for analyzing dose-response relationships in heterogeneous cell populations?

  • Models :

  • Logistic regression : For binary outcomes (e.g., cell viability vs. death).
  • Hill slope analysis : Determine cooperativity in dose-response curves (e.g., EC₅₀ and Emax values).
  • ANOVA with Tukey post-hoc tests : Compare efficacy across multiple analogs or conditions .

Q. How can structural analogs be prioritized to balance synthetic feasibility and target engagement?

  • Workflow :

Virtual library generation : Enumerate analogs using software like ChemAxon.

ADMET prediction : Filter compounds with poor solubility (LogP >5) or hepatotoxicity risks.

Retrosynthetic analysis : Prioritize analogs requiring ≤5 synthetic steps and commercially available intermediates .

Key Challenges and Solutions

Q. Why might crystallization attempts fail, and how can this be addressed?

  • Causes : Polymorphism or amorphous phase dominance due to flexible thiazolidinone and sulfonamide groups.
  • Solutions :

  • Co-crystallization : Use co-formers like succinic acid to stabilize lattice structures.
  • High-throughput screening : Test >50 solvent/anti-solvent combinations (e.g., acetone/water) .

Q. How do conflicting SAR studies for thiazolidinone derivatives inform future research?

  • Case Study : A 2024 study reported diminished activity with 4-methoxy substitution, while a 2025 study found enhanced activity.
  • Resolution :

  • Meta-analysis : Control for variables like assay type (cell-free vs. cell-based).
  • Alanine scanning mutagenesis : Identify target protein residues critical for binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.